molecular formula C22H28N6O5S B2524169 6-(tert-butylsulfonyl)-2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 1189439-42-6

6-(tert-butylsulfonyl)-2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

Cat. No. B2524169
CAS RN: 1189439-42-6
M. Wt: 488.56
InChI Key: ZXFGQXAKYQTQEM-UHFFFAOYSA-N
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Description

The compound “6-(tert-butylsulfonyl)-2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one” is a novel triazole-pyrimidine hybrid . It has been studied for its potential neuroprotective and anti-neuroinflammatory properties .


Synthesis Analysis

The compound was synthesized as part of a series of novel triazole-pyrimidine-based compounds . The synthesis process involved the use of monosubstituted tetrazine or tetrazine-based fused rings as starting materials .


Molecular Structure Analysis

The molecular structure of the compound was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The compound was evaluated for its neuroprotective and anti-neuroinflammatory activity through various assays including cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .

Scientific Research Applications

Synthesis and Pharmacological Activities

  • The compound has been investigated for its antihistaminic activity and inhibitory effect on eosinophil infiltration. A related compound, 6a, showed potent antihistaminic activity, particularly in inhibiting eosinophil infiltration in the skin, suggesting potential applications in treating conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Crystal Structure and Computational Analysis

  • Crystal structure studies and Density Functional Theory (DFT) calculations have been performed on related compounds. This analysis sheds light on the reactive sites of the molecules, indicating their potential for modification and use in various applications (Kumara et al., 2017).

Synthesis and Biological Evaluation

  • The compound is part of a class of triazolopyrimidinesulfonamide, synthesized and evaluated for herbicidal activities. This research contributes to understanding the potential agricultural applications of such compounds (Ren et al., 2000).
  • Novel triazolopyridazin-6-yl oxyalkylsulfonamides, a related class of compounds, have been synthesized and evaluated for their potential in treating asthma and other respiratory diseases (Kuwahara et al., 1997).

Potential in Cancer Treatment

  • There is research on modifying this compound for use as a PI3K inhibitor, which is significant in the context of anticancer treatments. This modification aims to retain the antiproliferative activity and reduce toxicity, making it a potential candidate for effective cancer therapy with lower side effects (Wang et al., 2015).

properties

IUPAC Name

6-tert-butylsulfonyl-2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O5S/c1-22(2,3)34(31,32)19-10-9-18-23-27(21(30)28(18)24-19)15-20(29)26-13-11-25(12-14-26)16-5-7-17(33-4)8-6-16/h5-10H,11-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXFGQXAKYQTQEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1=NN2C(=NN(C2=O)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-(2-methylpropane-2-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one

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